molecular formula C17H19FN2O3S B11164013 2-(4-fluorophenyl)-N-[4-(propylsulfamoyl)phenyl]acetamide

2-(4-fluorophenyl)-N-[4-(propylsulfamoyl)phenyl]acetamide

Cat. No.: B11164013
M. Wt: 350.4 g/mol
InChI Key: NERLSXADNSGGDP-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[4-(propylsulfamoyl)phenyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorophenyl group and a propylsulfamoyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[4-(propylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 4-fluorophenylacetic acid: This can be achieved through the reaction of 4-fluorobenzyl chloride with sodium cyanide, followed by hydrolysis.

    Amidation: The 4-fluorophenylacetic acid is then reacted with an appropriate amine to form the corresponding amide.

    Sulfonation: The amide is further reacted with propylsulfonyl chloride in the presence of a base to introduce the propylsulfamoyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[4-(propylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[4-(propylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4’-fluoro-2-phenylacetophenone: Similar in structure but lacks the propylsulfamoyl group.

    2-(4-fluorophenyl)thiophene: Contains a thiophene ring instead of the acetamide backbone.

    3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: A compound with a different core structure but containing the 4-fluorophenyl group.

Uniqueness

2-(4-fluorophenyl)-N-[4-(propylsulfamoyl)phenyl]acetamide is unique due to the presence of both the fluorophenyl and propylsulfamoyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H19FN2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[4-(propylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C17H19FN2O3S/c1-2-11-19-24(22,23)16-9-7-15(8-10-16)20-17(21)12-13-3-5-14(18)6-4-13/h3-10,19H,2,11-12H2,1H3,(H,20,21)

InChI Key

NERLSXADNSGGDP-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F

Origin of Product

United States

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